molecular formula C22H30N2O3 B6937377 N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-(cyclopropylmethoxy)benzamide

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-(cyclopropylmethoxy)benzamide

Cat. No.: B6937377
M. Wt: 370.5 g/mol
InChI Key: JVGYHVSDMHVHRZ-UHFFFAOYSA-N
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Description

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-(cyclopropylmethoxy)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a cyclohexane ring, a pyrrolidine ring, and a benzamide moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Properties

IUPAC Name

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-(cyclopropylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c25-21(17-8-10-20(11-9-17)27-15-16-6-7-16)23-19-12-13-24(14-19)22(26)18-4-2-1-3-5-18/h8-11,16,18-19H,1-7,12-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGYHVSDMHVHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(C2)NC(=O)C3=CC=C(C=C3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-(cyclopropylmethoxy)benzamide typically begins with commercially available starting materials such as cyclohexanecarbonyl chloride, pyrrolidine, and 4-(cyclopropylmethoxy)benzoic acid.

  • Step-by-Step Synthesis

      Step 1: Cyclohexanecarbonyl chloride is reacted with pyrrolidine in the presence of a base like triethylamine to form N-(cyclohexanecarbonyl)pyrrolidine.

      Step 2: The intermediate N-(cyclohexanecarbonyl)pyrrolidine is then coupled with 4-(cyclopropylmethoxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling up reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexanecarbonyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Its unique structure could make it a candidate for studying receptor-ligand interactions and drug metabolism.

    Materials Science: The compound’s properties might be explored for the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-(cyclopropylmethoxy)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved might include inhibition or activation of specific signaling cascades, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexanecarbonyl)pyrrolidine: Lacks the benzamide and cyclopropylmethoxy groups, making it less complex.

    4-(cyclopropylmethoxy)benzoic acid: Contains the benzamide moiety but lacks the pyrrolidine and cyclohexane components.

    N-(benzoyl)pyrrolidine: Similar structure but with a benzoyl group instead of cyclohexanecarbonyl.

Uniqueness

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-(cyclopropylmethoxy)benzamide is unique due to its combination of a cyclohexane ring, pyrrolidine ring, and benzamide moiety, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications that simpler analogs may not provide.

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